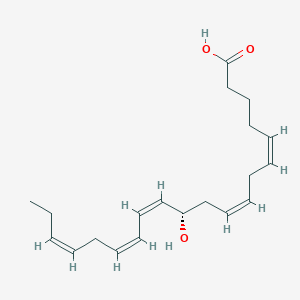
11(S)-Hepe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11(S)-Hydroxy-eicosapentaenoic acid (11(S)-Hepe) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is part of the specialized pro-resolving mediators (SPMs) family, which play crucial roles in resolving inflammation and promoting tissue repair.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11(S)-Hepe typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 11-lipoxygenase, catalyze the addition of molecular oxygen to EPA, resulting in the formation of this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
化学反应分析
Types of Reactions: 11(S)-Hepe undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Functional groups on this compound can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases or other oxidative enzymes in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution, often under controlled pH and temperature.
Major Products:
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Results in simpler lipid forms.
Substitution: Produces modified lipids with altered biological activities.
科学研究应用
11(S)-Hepe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular health, and tissue repair.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and wellness.
作用机制
11(S)-Hepe exerts its effects through several molecular targets and pathways:
Receptor Binding: Binds to specific G-protein coupled receptors (GPCRs) on cell surfaces, initiating signaling cascades.
Anti-inflammatory Pathways: Activates pathways that reduce the production of pro-inflammatory cytokines and promote the resolution of inflammation.
Tissue Repair: Enhances the activity of cells involved in tissue repair and regeneration, such as macrophages and fibroblasts.
相似化合物的比较
- 12(S)-Hydroxy-eicosapentaenoic acid (12(S)-Hepe)
- 15(S)-Hydroxy-eicosapentaenoic acid (15(S)-Hepe)
- Resolvin E1 (RvE1)
Comparison:
- Uniqueness: 11(S)-Hepe is unique in its specific receptor interactions and the distinct signaling pathways it activates. While similar compounds like 12(S)-Hepe and 15(S)-Hepe also play roles in inflammation resolution, they bind to different receptors and have varying potencies and effects.
- Applications: this compound is particularly noted for its potential in cardiovascular health and tissue repair, whereas other similar compounds may have more pronounced effects in different biological contexts.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(5Z,8Z,11S,12Z,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI 键 |
IDEHSDHMEMMYIR-VBPYZYIASA-N |
手性 SMILES |
CC/C=C\C/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)
![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
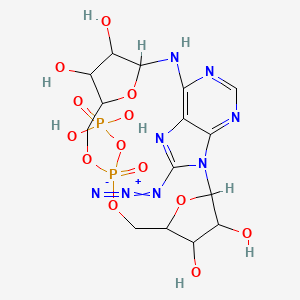


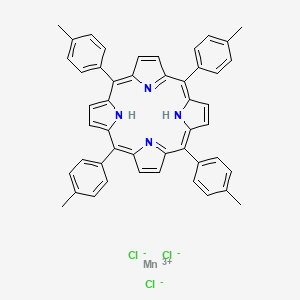



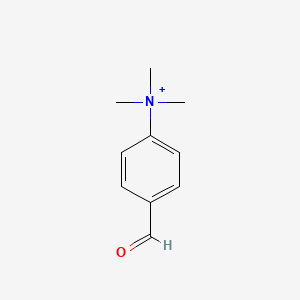
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
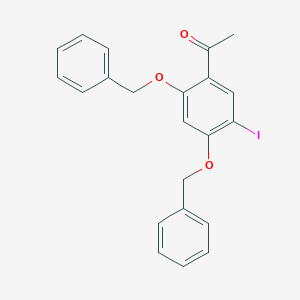
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)

